Methyl 5-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)furan-2-carboxylate
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Overview
Description
METHYL 5-({[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of METHYL 5-({[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE involves multiple steps, typically starting with the preparation of the furan and benzofuran intermediates. One common synthetic route includes the radical bromination of the methyl group followed by phosphonation and subsequent reactions with aldehydes in the presence of bases like sodium hydride (NaH) in tetrahydrofuran (THF) . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the furan rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe).
Scientific Research Applications
METHYL 5-({[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential enzymes. In cancer research, it is believed to induce apoptosis (programmed cell death) by activating specific signaling pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H14O7 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
methyl 5-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C20H14O7/c1-23-20(22)18-7-5-13(27-18)10-25-12-4-6-16-14(9-12)15(11-26-16)19(21)17-3-2-8-24-17/h2-9,11H,10H2,1H3 |
InChI Key |
LLUMEIFJSDIYOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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